molecular formula C10H13NO3 B015611 alpha-Methyl-m-tyrosine CAS No. 305-96-4

alpha-Methyl-m-tyrosine

Cat. No.: B015611
CAS No.: 305-96-4
M. Wt: 195.21 g/mol
InChI Key: CAHPJJJZLQXPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Methyl-m-tyrosine, also known as alpha-methyl-para-tyrosine, is a synthetic amino acid derivative that functions as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces the production of these neurotransmitters, making it useful in various medical and research applications .

Scientific Research Applications

Alpha-Methyl-m-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Alpha-Methyl-m-tyrosine, also known as metirosine, primarily targets the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that includes dopamine, norepinephrine, and epinephrine .

Mode of Action

Metyrosine acts as a competitive inhibitor of tyrosine hydroxylase . It competes with tyrosine at the tyrosine-binding site, leading to the inhibition of tyrosine hydroxylase . This inhibition disrupts the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first and rate-limiting step in catecholamine biosynthesis .

Biochemical Pathways

The inhibition of tyrosine hydroxylase by metyrosine affects the catecholamine biosynthetic pathway . Normally, dietary tyrosine is hydroxylated by tyrosine hydroxylase to form DOPA. The presence of metyrosine disrupts this process, leading to a reduction in the synthesis of catecholamines .

Pharmacokinetics

Metyrosine is well absorbed after oral ingestion, making its bioavailability high . The elimination half-life of metyrosine is approximately 3.4 to 3.7 hours .

Result of Action

The inhibition of catecholamine synthesis by metyrosine results in decreased endogenous levels of catecholamines . This leads to a reduction in the frequency and severity of hypertensive attacks and their associated symptoms, such as headache, nausea, sweating, and tachycardia, in patients with pheochromocytoma .

Action Environment

The action, efficacy, and stability of metyrosine can be influenced by various environmental factors. It’s important to note that the individual’s physiological state, including kidney function, can impact the drug’s pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-m-tyrosine inhibits tyrosine hydroxylase, an enzyme crucial in the catecholamine biosynthetic pathway . The enzymatic activity of tyrosine hydroxylase is normally regulated through the phosphorylation of different serine residues in regulatory domain sites . It is hypothesized that this compound competes with tyrosine at the tyrosine-binding site, causing inhibition of tyrosine hydroxylase .

Cellular Effects

In cells, this compound has been shown to inhibit the production of melanin . It also has a significant impact on cellular metabolism, particularly in the catecholamine biosynthetic pathway . This can influence cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a tyrosine hydroxylase enzyme inhibitor . It competes with tyrosine at the tyrosine-binding site, leading to the inhibition of tyrosine hydroxylase . This results in changes in gene expression and impacts the catecholamine biosynthetic pathway .

Temporal Effects in Laboratory Settings

The maximum biochemical effect of this compound usually occurs within two to three days, and the urinary concentration of catecholamines and their metabolites usually returns to pretreatment levels within three to four days after this compound is discontinued .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, the dopamine concentration returns to control levels within 16 hours . At higher doses, most animals show signs of sedation, weight loss, and dehydration between 16-40 hours .

Metabolic Pathways

This compound is involved in the catecholamine biosynthetic pathway . It inhibits tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a key step in this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Methyl-m-tyrosine can be synthesized through several methods. One common synthetic route involves the alkylation of tyrosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the methylated product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include additional steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-m-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce various halogenated or nitro-substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Methyl-m-tyrosine is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine levels. Its ability to cross the blood-brain barrier and its relatively low toxicity profile further distinguish it from other similar compounds .

Properties

IUPAC Name

2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPJJJZLQXPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883357
Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-96-4, 62-25-9
Record name α-Methyl-m-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-m-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Tyrosine, DL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylalanine, 3-hydroxy-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-α-methyl-3-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHYL-M-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UL7R46488
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Methyl-m-tyrosine
Reactant of Route 2
alpha-Methyl-m-tyrosine
Reactant of Route 3
alpha-Methyl-m-tyrosine
Reactant of Route 4
alpha-Methyl-m-tyrosine
Reactant of Route 5
alpha-Methyl-m-tyrosine
Reactant of Route 6
alpha-Methyl-m-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.